Cas no 879927-29-4 (1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one)
1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-benzyl-2-(4-chlorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
- 1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one
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- Inchi: 1S/C24H20ClNO4S/c1-16-7-13-20(14-8-16)31(29,30)23-21(18-9-11-19(25)12-10-18)26(24(28)22(23)27)15-17-5-3-2-4-6-17/h2-14,21,27H,15H2,1H3
- InChI Key: OPGNLKGQVBBHDW-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2)C(C2=CC=C(Cl)C=C2)C(S(C2=CC=C(C)C=C2)(=O)=O)=C(O)C1=O
1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA64486-1mg |
1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one |
879927-29-4 | 1mg |
$245.00 | 2024-04-19 | ||
| A2B Chem LLC | BA64486-5mg |
1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one |
879927-29-4 | 5mg |
$272.00 | 2024-04-19 | ||
| A2B Chem LLC | BA64486-10mg |
1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one |
879927-29-4 | 10mg |
$291.00 | 2024-04-19 | ||
| Life Chemicals | F3382-1168-2μmol |
1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one |
879927-29-4 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3382-1168-5μmol |
1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one |
879927-29-4 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3382-1168-10μmol |
1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one |
879927-29-4 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3382-1168-20μmol |
1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one |
879927-29-4 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3382-1168-1mg |
1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one |
879927-29-4 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3382-1168-2mg |
1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one |
879927-29-4 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3382-1168-3mg |
1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one |
879927-29-4 | 90%+ | 3mg |
$63.0 | 2023-04-26 |
1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one
Introduction to 1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one (CAS No. 879927-29-4)
The compound 1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one, identified by its CAS number 879927-29-4, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic scaffold, featuring a pyrrol-2-one core, has garnered considerable attention due to its structural complexity and potential biological activities. The molecular structure incorporates several key functional groups, including a benzyl side chain, a 4-chlorophenyl substituent, a 3-hydroxy group, and a 4-methylbenzenesulfonyl moiety, which collectively contribute to its unique chemical properties and biological interactions.
Recent research in the domain of drug discovery has highlighted the importance of pyrrol-2-one derivatives as pharmacophores. These compounds have been explored for their roles in modulating various biological pathways, particularly those involving inflammation, pain perception, and metabolic regulation. The presence of the 3-hydroxy group in this molecule suggests potential interactions with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the biosynthesis of pro-inflammatory mediators. Furthermore, the 4-methylbenzenesulfonyl group may contribute to the compound's binding affinity for specific protein targets, enhancing its pharmacological efficacy.
One of the most compelling aspects of this compound is its structural diversity, which allows for extensive modifications to optimize its pharmacokinetic and pharmacodynamic profiles. The benzyl group serves as a versatile handle for further derivatization, enabling researchers to fine-tune solubility, bioavailability, and metabolic stability. In parallel, the 4-chlorophenyl moiety introduces electronic and steric effects that can influence receptor binding affinity and selectivity. These features make this compound an attractive candidate for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.
The synthesis of 1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps include condensation reactions to form the pyrrol-2-one core, followed by functional group interconversions to introduce the benzyl, 4-chlorophenyl, 3-hydroxy, and 4-methylbenzenesulfonyl substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic rings and establish the desired connectivity between functional groups. These synthetic methodologies ensure high yield and purity, which are critical for subsequent biological evaluation.
In terms of biological activity, preliminary studies have demonstrated that this compound exhibits promising properties in vitro. Specifically, it has shown inhibitory effects on enzymes associated with inflammatory pathways, such as COX-2 and 5-lipoxygenase (5-LOX). The 3-hydroxy group appears to play a crucial role in modulating these interactions by serving as a hydrogen bond acceptor or participating in hydrophobic interactions with enzyme active sites. Additionally, the electron-withdrawing nature of the 4-methylbenzenesulfonyl group may enhance binding affinity by stabilizing negative charge distributions during enzyme-substrate complex formation.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking simulations have revealed that it interacts with key residues in target proteins through hydrogen bonding networks involving its hydroxyl and carbonyl groups. The aromatic rings of the benzyl, 4-chlorophenyl, and methylbenzenesulfonyl moieties contribute to hydrophobic interactions within the binding pocket. These insights have guided optimization efforts aimed at improving potency and selectivity against off-target proteins.
The potential therapeutic applications of this compound are broad and span multiple disease areas. Given its anti-inflammatory properties, it holds promise for treating chronic inflammatory disorders such as rheumatoid arthritis and Crohn's disease. Furthermore, its ability to modulate pain signaling pathways makes it a candidate for developing novel analgesics with improved efficacy and reduced side effects compared to existing treatments. Preclinical studies are currently underway to evaluate its safety profile and pharmacokinetic parameters in animal models.
The development of novel drug candidates requires rigorous evaluation under physiological conditions to assess their suitability for clinical translation. Pharmacokinetic studies have been designed to investigate absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles of this compound. Early findings suggest favorable solubility characteristics due to the presence of polar functional groups like the hydroxyl moiety. However, further optimization may be necessary to enhance bioavailability through modifications such as prodrug formulations or covalent linkers.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Pyrrol-2-one derivatives often mimic structures found in bioactive natural products while offering greater synthetic accessibility for medicinal chemists. The unique combination of functional groups in this compound reflects an elegant balance between structural complexity and biological activity—qualities that are highly sought after during hit identification programs at pharmaceutical companies worldwide.
As research progresses toward clinical trials,1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one represents one among many promising candidates that could address unmet medical needs through innovative molecular design strategies grounded in chemical biology principles rather than traditional small molecule approaches alone.
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